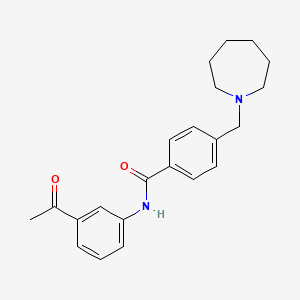![molecular formula C12H18N4O2S B5976767 6-amino-2-{[2-(1-azepanyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone](/img/structure/B5976767.png)
6-amino-2-{[2-(1-azepanyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-amino-2-{[2-(1-azepanyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone, also known as AZT, is a synthetic nucleoside analogue that has been widely used in scientific research for its antiviral properties. AZT was first synthesized in the 1960s and was later found to be effective against HIV, the virus that causes AIDS. In
Wirkmechanismus
6-amino-2-{[2-(1-azepanyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone is a nucleoside analogue that mimics the structure of the building blocks of DNA. When 6-amino-2-{[2-(1-azepanyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone is incorporated into the DNA chain during viral replication, it terminates the chain and prevents further replication. 6-amino-2-{[2-(1-azepanyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone also inhibits the reverse transcriptase enzyme, which is essential for the replication of the virus.
Biochemical and Physiological Effects:
6-amino-2-{[2-(1-azepanyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone has been found to have both biochemical and physiological effects. Biochemically, 6-amino-2-{[2-(1-azepanyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone inhibits the reverse transcriptase enzyme and terminates the DNA chain during viral replication. Physiologically, 6-amino-2-{[2-(1-azepanyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone has been found to increase the CD4 cell count in HIV-infected individuals and decrease the viral load.
Vorteile Und Einschränkungen Für Laborexperimente
6-amino-2-{[2-(1-azepanyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone has several advantages for lab experiments. It is easy to synthesize and has a well-established mechanism of action. It is also effective against a wide range of viruses. However, 6-amino-2-{[2-(1-azepanyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone also has some limitations. It can be toxic to cells at high concentrations and can cause mutations in the DNA chain.
Zukünftige Richtungen
There are several future directions for 6-amino-2-{[2-(1-azepanyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone research. One direction is to develop new analogues of 6-amino-2-{[2-(1-azepanyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone that are more effective against viruses and have fewer side effects. Another direction is to study the long-term effects of 6-amino-2-{[2-(1-azepanyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone on HIV-infected individuals and develop new treatment strategies. Additionally, 6-amino-2-{[2-(1-azepanyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone can also be used as a tool to study the replication of viruses and the mechanisms of action of antiviral drugs.
Synthesemethoden
6-amino-2-{[2-(1-azepanyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone is synthesized through a multi-step process starting from 2,4,6-trichloropyrimidine. The first step involves the reaction of 2,4,6-trichloropyrimidine with sodium azide to form 2,4,6-triazin-5-one. The second step involves the reaction of 2,4,6-triazin-5-one with 1-azepanethiol to form 2-{[2-(1-azepanyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone. The final step involves the reaction of 2-{[2-(1-azepanyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone with ammonia to form 6-amino-2-{[2-(1-azepanyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone.
Wissenschaftliche Forschungsanwendungen
6-amino-2-{[2-(1-azepanyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone has been widely used in scientific research for its antiviral properties. It is effective against HIV, the virus that causes AIDS, by inhibiting the reverse transcriptase enzyme, which is essential for the replication of the virus. 6-amino-2-{[2-(1-azepanyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone has also been found to be effective against other viruses, such as hepatitis B and C, and herpes simplex virus.
Eigenschaften
IUPAC Name |
4-amino-2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2S/c13-9-7-10(17)15-12(14-9)19-8-11(18)16-5-3-1-2-4-6-16/h7H,1-6,8H2,(H3,13,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYXXNCUDCMMMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CSC2=NC(=CC(=O)N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-2-{[2-(1-azepanyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2-fluorobenzyl)-3-piperidinyl]-N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5976686.png)
![N-(2-chloro-4,6-dimethylphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5976700.png)
![5-(1,3-benzodioxol-5-yl)-2-(1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5976705.png)
![4-{[2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5976709.png)
![2-(4-chlorobenzyl)-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5976712.png)
![4-(1,1-dimethylpropyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5976716.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}-3-butenamide](/img/structure/B5976718.png)
![2-(cyclopropylacetyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5976731.png)
![2-methyl-6-{[2-(1-naphthylmethyl)-4-morpholinyl]carbonyl}-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B5976736.png)
![5-[(3-cyclohexyl-1-pyrrolidinyl)methyl]-N-methyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5976740.png)
![N-(4-methoxyphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B5976746.png)
![4-{[4-(4-{[cyclohexyl(methyl)amino]methyl}-1H-1,2,3-triazol-1-yl)piperidin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B5976771.png)

![N-cyclohexyl-N'-[5-fluoro-4-oxo-5-(trifluoromethyl)-4,5-dihydro-1,3-thiazol-2-yl]urea](/img/structure/B5976788.png)